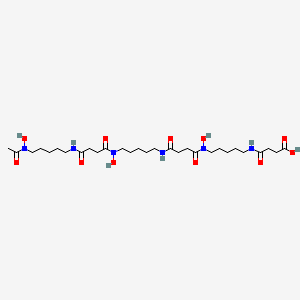
15-Oxo-ETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by having double bonds at positions 5, 8, 11, and 13, and an oxo group at position 15 . This compound is a metabolite of arachidonic acid and plays a significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Oxo-ETE typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenase enzymes, which convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). These HPETEs are then further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. large-scale synthesis would likely follow similar enzymatic or chemical oxidation pathways as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
15-Oxo-ETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The double bonds in the molecule can participate in addition and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Enzymes like lipoxygenase or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Reaction Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
Oxidation Products: Further oxidized eicosanoids.
Reduction Products: Hydroxyeicosatetraenoic acids (HETEs).
Substitution Products: Various substituted eicosanoids depending on the reagents used.
Applications De Recherche Scientifique
15-Oxo-ETE has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of eicosanoids.
Biology: Investigated for its role as a human metabolite and its involvement in inflammatory processes.
Medicine: Studied for its potential therapeutic effects in conditions like asthma and other inflammatory diseases.
Industry: Limited applications, primarily used in research settings
Mécanisme D'action
15-Oxo-ETE exerts its effects through various molecular pathways:
Molecular Targets: It interacts with specific receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It is involved in the arachidonic acid metabolism pathway, affecting the production of other eicosanoids and inflammatory mediators
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxoicosa-5,8,11,13-tetraenoic acid (5-oxo-ETE): Another oxoicosatetraenoic acid with similar biological roles.
15-Hydroxyicosa-5,8,11,13-tetraenoic acid (15-HETE): A hydroxylated derivative with different biological activities
Uniqueness
15-Oxo-ETE is unique due to its specific oxidation state and position of the oxo group, which confer distinct biological activities compared to its hydroxylated or differently oxidized counterparts .
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
Clé InChI |
YGJTUEISKATQSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |
Synonymes |
15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



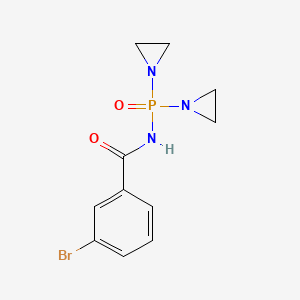
![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)


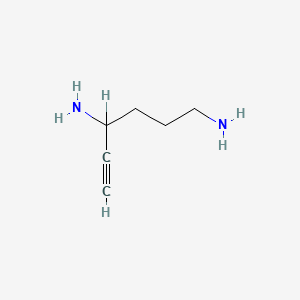
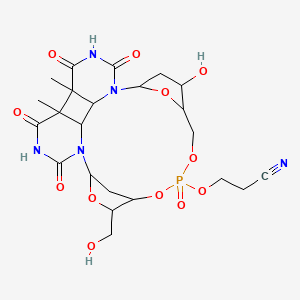

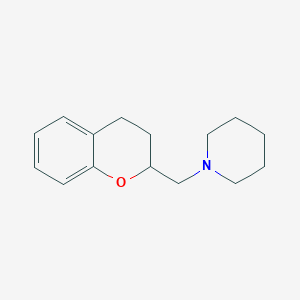
![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)


